2-Chlorobenzyl isothiocyanate
Overview
Description
2-Chlorobenzyl isothiocyanate is a compound that is related to various organic-inorganic molecular solids and has been studied for its potential in synthesizing novel biheterocycles with expected biological activity. It is structurally related to compounds that exhibit weak interaction, magnetic, and luminescent properties when combined with tetra(isothiocyanate)cobalt(II) anions . Additionally, it shares a core structure with chlorobenzothiophene derivatives, which have been investigated for their reactivity with different nucleophiles to produce heterocyclic compounds with potential antimicrobial, analgesic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of compounds related to 2-chlorobenzyl isothiocyanate involves the preparation of organic-inorganic molecular solids. For instance, the synthesis of [2ClBzTPP]2[Co(NCS)4] and [4ClBzTPP]2[Co(NCS)4] involves the use of substituted chlorobenzyl triphenylphosphinium combined with tetra(isothiocyanate)cobalt(II) anions . Similarly, the synthesis of compounds with disubstituted benzyl triphenylphosphinium and tetra(isothiocyanate)cobalt(II) anions has been reported . These syntheses are characterized by the use of elemental analysis, FT-IR, UV-Vis spectra, ESI-MS, and single crystal X-ray diffraction methods.
Molecular Structure Analysis
The molecular structure of compounds containing the 2-chlorobenzyl isothiocyanate moiety has been elucidated using single crystal X-ray diffraction. These compounds often exhibit a distorted tetrahedral coordination geometry around the Co(II) ion and are stabilized by various weak interactions such as hydrogen bonds and π interactions . The crystal packing is influenced by these interactions, which include C-H⋯Cl, C-H⋯S, and π⋯π interactions.
Chemical Reactions Analysis
The reactivity of compounds structurally related to 2-chlorobenzyl isothiocyanate has been explored in the context of synthesizing biheterocycles. For example, 3-chlorobenzothiophene-2-carbonylisothiocyanate reacts with various nucleophiles to produce heterocyclic compounds containing thiourea, triazole, oxazole, thiazole, and benzoxazole nuclei . These reactions proceed via isothiocyanate heterocyclization and the structures of the synthesized compounds are confirmed by IR, 1H NMR, and mass spectral data.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-chlorobenzyl isothiocyanate include their magnetic susceptibility, which shows weak antiferromagnetic coupling behavior, and their luminescent emission peaks in the UV-light region in the solid state at room temperature . These properties are significant for potential applications in materials science and biological activity studies. Additionally, the weak interactions present in these compounds play a crucial role in their crystal packing and stability .
Scientific Research Applications
Isothiocyanate Synthesis and Properties
Isothiocyanates, including 2-Chlorobenzyl isothiocyanate, exhibit a range of properties like anticancer, antimicrobial, antibiotic, and anti-inflammatory effects. Their synthesis has been a significant area of research, with methods involving the formation of dithiocarbamate salts and subsequent treatment with desulfurization agents (Eschliman & Bossmann, 2019). Additionally, flow chemistry has been employed for efficient formation of isothiocyanates, highlighting their high nucleophilic susceptibility (Baumann & Baxendale, 2013).
Antimicrobial Activity
Isothiocyanates have demonstrated significant antimicrobial activities. For instance, benzyl-isothiocyanate, a related compound, showed effective antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a tool against this bacterium (Dias, Aires & Saavedra, 2014).
Anticarcinogenic Properties
Studies have found that isothiocyanates, including similar compounds to 2-Chlorobenzyl isothiocyanate, act as inducers of anticarcinogenic Phase 2 enzymes. They have shown efficacy in blocking chemical carcinogenesis in various animal models by inhibiting Phase 1 enzymes and inducing Phase 2 enzymes (Zhang & Talalay, 1998; Zhang & Talalay, 1994).
Chemopreventive Potential
Isothiocyanates have been recognized for their chemopreventive activities against chronic-degenerative diseases, including cancer and cardiovascular diseases. Their electrophilic reactivity plays a key role in their biological activity, suggesting potential therapeutic applications (Fimognari et al., 2012).
Enzyme Induction
Research on enzyme induction by isothiocyanates shows their ability to activate specific enzymes. This property is significant for understanding the metabolic pathways and potential applications in therapeutic contexts (Lee, 1996).
Dietary Impact
The impact of dietary isothiocyanates, including compounds similar to 2-Chlorobenzyl isothiocyanate, on health has been a focus of research. Studies suggest that they can inhibit cell proliferation and induce cell cycle arrest, with implications for cancer prevention (Visanji et al., 2004; Talalay & Fahey, 2001).
Translational Research and Clinical Trials
Clinical trials using isothiocyanates have explored their disease preventive and therapeutic effects in human populations. This research is essential for translating the benefits observed in cell and animal studies to human health applications (Palliyaguru et al., 2018).
Isothiocyanate Synthesis Methods
Improved synthesis methods for isothiocyanates have been developed, focusing on environmentally friendly approaches and industrial applicability. This research is crucial for the scalable production of isothiocyanates for various applications (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-(isothiocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVDNJDSLXQPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172380 | |
Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl isothiocyanate | |
CAS RN |
18967-44-7 | |
Record name | 1-Chloro-2-(isothiocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18967-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221237 | |
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Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18967-44-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JLA99K9EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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